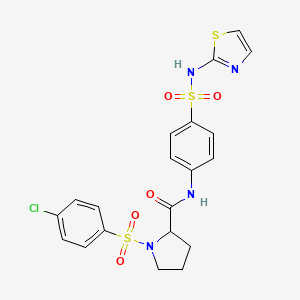
1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes details such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Polymer Synthesis and Thermal Stability : Research has shown the synthesis of polyamides through polycondensation processes involving similar sulfonyl and carboxamide groups, resulting in materials with high thermal stability and inherent viscosities. These materials demonstrate exceptional stability up to temperatures exceeding 400°C under inert atmospheres and have potential applications in high-performance polymers due to their insolubility in most organic and inorganic solvents, except partially in DMSO and DMF (Banihashemi & Eghbali, 1976).
Soluble Fluorinated Polyamides : Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showcasing low dielectric constants, high thermal stability, and excellent solubility in organic solvents. These polymers, suitable for creating strong, transparent, flexible films, have potential applications in the electronics industry due to their low moisture absorption and high transparency (Liu et al., 2013).
Biological Activities
Antimicrobial and Antifungal Activities : Derivatives of similar structures have been studied for their antimicrobial properties. For instance, thieno[3,2-d]pyrimidines and thiadiazole sulfonamides exhibit potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential as new scaffolds for developing antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Antiviral Properties : Research into thiadiazole sulfonamide derivatives has revealed compounds with anti-tobacco mosaic virus activity, indicating the potential for these structures to be developed into antiviral agents (Chen et al., 2010).
Anticancer Activity : Some derivatives have shown promise as anticancer agents. For example, indapamide derivatives demonstrated proapoptotic activities on melanoma cell lines, and other sulfonamide derivatives were synthesized and evaluated for their anticancer activities, highlighting the potential therapeutic applications of compounds with similar structural motifs (Yılmaz et al., 2015).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and storage.
Zukünftige Richtungen
This section speculates on potential future research directions and applications for the compound based on its known properties and uses.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S3/c21-14-3-7-17(8-4-14)33(29,30)25-12-1-2-18(25)19(26)23-15-5-9-16(10-6-15)32(27,28)24-20-22-11-13-31-20/h3-11,13,18H,1-2,12H2,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCDSZJQUAAOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

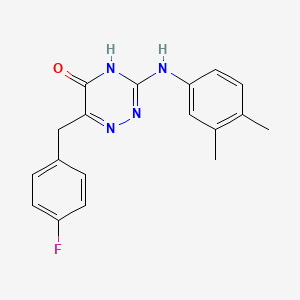
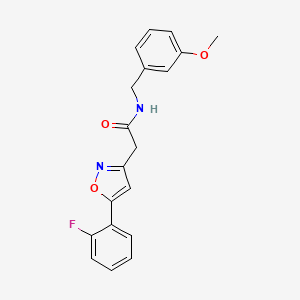
![2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2664823.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2664825.png)
![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2664826.png)
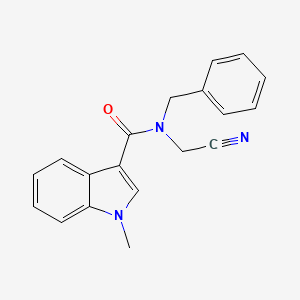
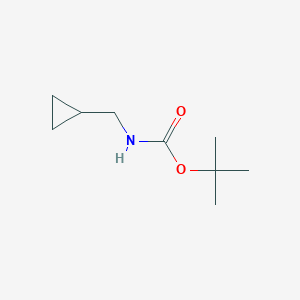
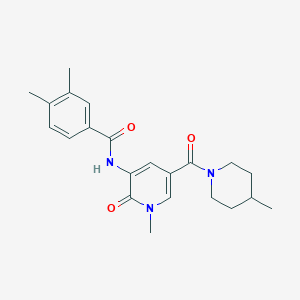
![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)
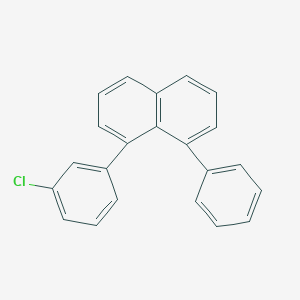
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)